molecular formula C9H11Cl3Si B13694883 Trimethyl(2,4,5-trichlorophenyl)silane

Trimethyl(2,4,5-trichlorophenyl)silane

Cat. No.: B13694883
M. Wt: 253.6 g/mol
InChI Key: ORAFMALQNAFVJH-UHFFFAOYSA-N
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Description

Trimethyl(2,4,5-trichlorophenyl)silane is an organosilicon compound with the molecular formula C₉H₁₁Cl₃Si It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 2,4,5-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(2,4,5-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in anhydrous conditions to avoid hydrolysis of the silane compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,4,5-trichlorophenyl)silane undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form corresponding silanes with different substituents.

    Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized silicon-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alcohols, and amines. These reactions often require catalysts such as palladium or copper.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.

    Reduction Reactions: Products include silanes with different alkyl or aryl groups.

    Oxidation Reactions: Products include silanols and other oxidized silicon compounds.

Scientific Research Applications

Trimethyl(2,4,5-trichlorophenyl)silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is studied for its potential use in modifying biological molecules for research purposes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which trimethyl(2,4,5-trichlorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or silyl cations, which facilitate the transformation of the compound into various products.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the trichlorophenyl group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Triphenylsilane: Contains phenyl groups instead of methyl groups.

Uniqueness

Trimethyl(2,4,5-trichlorophenyl)silane is unique due to the presence of the 2,4,5-trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other silanes may not be suitable.

Properties

Molecular Formula

C9H11Cl3Si

Molecular Weight

253.6 g/mol

IUPAC Name

trimethyl-(2,4,5-trichlorophenyl)silane

InChI

InChI=1S/C9H11Cl3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3

InChI Key

ORAFMALQNAFVJH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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